molecular formula C12H15ClN2O2 B3027247 tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 1257854-60-6

tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Cat. No.: B3027247
CAS No.: 1257854-60-6
M. Wt: 254.71
InChI Key: NAUMXRQXZPXPIW-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core with a tert-butyl carbamate group at position 6 and a chlorine substituent at position 2. This structure combines a nitrogen-rich aromatic system with functional groups that enhance its utility in medicinal chemistry, particularly as a building block for kinase inhibitors or other bioactive molecules . The tert-butyl group improves solubility and stability, while the chlorine atom modulates electronic properties and serves as a site for further derivatization.

Properties

IUPAC Name

tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMXRQXZPXPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120725
Record name 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 2-chloro-5,7-dihydro-, 1,1-dimethylethyl ester
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Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257854-60-6
Record name 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 2-chloro-5,7-dihydro-, 1,1-dimethylethyl ester
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Record name 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 2-chloro-5,7-dihydro-, 1,1-dimethylethyl ester
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Record name tert-butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a diketone or aldehyde under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the pyrrolo[3,4-b]pyridine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight Key Properties/Applications
tert-Butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (Target) Pyrrolo[3,4-b]pyridine Cl (C2), tert-butyl (C6) C₁₂H₁₅ClN₂O₂ 254.71 Intermediate for kinase inhibitors
tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate Pyrrolo[3,4-b]pyridine Br (C3), tert-butyl (C6) C₁₂H₁₅BrN₂O₂ 299.17 Enhanced reactivity in SNAr reactions
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine Cl (C2), tert-butyl (C6) C₁₁H₁₃ClN₄O₂ 268.70 Improved hydrogen-bonding capacity
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine Cl (C4), tert-butyl (C6) C₁₁H₁₃ClN₄O₂ 268.70 Altered electronic distribution
tert-Butyl 2-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate Pyrrolo[3,4-b]pyridine NH₂ (C2), tert-butyl (C6) C₁₂H₁₇N₃O₂ 235.28 Nucleophilic site for cross-coupling
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine Cl (C2, C4), tert-butyl (C6) C₁₁H₁₂Cl₂N₄O₂ 303.15 Increased lipophilicity and bioactivity

Key Observations:

Heterocycle Core: Pyrrolo[3,4-b]pyridine derivatives (e.g., target compound) exhibit a pyridine ring fused to pyrrole, whereas pyrrolo[3,4-d]pyrimidine analogs (e.g., ) feature a pyrimidine core.

Substituent Effects: Halogens: Bromine () increases molecular weight and polarizability compared to chlorine, favoring nucleophilic aromatic substitution (SNAr). Amino vs. Chloro: The amino group () introduces nucleophilicity, enabling Suzuki or Buchwald-Hartwig couplings, while chlorine serves as a leaving group for SNAr reactions .

Synthetic Utility :

  • The tert-butyl carbamate group is a common protective strategy for amines, facilitating late-stage deprotection in multi-step syntheses .

Biological Activity

tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS Number: 1257854-60-6) is a heterocyclic compound with a molecular formula of C₁₂H₁₅ClN₂O₂ and a molecular weight of approximately 254.71 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes and its anti-inflammatory properties.

  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 1257854-60-6

Enzyme Inhibition

Anti-inflammatory Properties

Case Studies

  • DYRK1A Inhibition Study :
    • Objective : To evaluate the inhibitory effects of this compound on DYRK1A.
    • Methodology : Enzymatic assays were conducted to determine the IC50 values.
    • Results : The compound exhibited nanomolar-level inhibition, indicating strong potential as a therapeutic agent for conditions related to DYRK1A .
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the anti-inflammatory properties through ORAC assays and LPS-induced pro-inflammatory response evaluations.
    • Methodology : BV2 microglial cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in pro-inflammatory cytokines was observed, supporting its use in treating neuroinflammatory conditions .

Data Table

PropertyValue
Molecular FormulaC₁₂H₁₅ClN₂O₂
Molecular Weight254.71 g/mol
CAS Number1257854-60-6
DYRK1A IC50Nanomolar range
Anti-inflammatory ActivitySignificant reduction in cytokines

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate?

  • Methodological Answer : Two primary routes are documented:
  • Palladium-Catalyzed Coupling : Utilize Pd(OAc)₂ and XPhos as catalysts with Cs₂CO₃ as a base in dioxane under inert atmosphere (N₂) to introduce amine substituents. Reaction conditions (e.g., temperature, stoichiometry) must be optimized for yield and purity .
  • Organocatalytic Synthesis : Employ tert-butyl 2,4-dioxopyrrolidine-1-carboxylate with benzylidenemalononitrile in chloroform under argon, followed by column chromatography for purification. Reaction monitoring via TLC and NMR is critical to confirm intermediate formation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use respiratory protection (P95 or OV/AG/P99 filters) in cases of aerosol generation .
  • Environmental Controls : Conduct reactions in a fume hood to prevent inhalation exposure. Avoid drainage contamination due to potential ecological toxicity .
  • Storage : Refrigerate in airtight containers away from heat/ignition sources to prevent decomposition into hazardous byproducts (e.g., HCl, CO) .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • X-Ray Crystallography : Resolve bond angles and stereochemistry using single-crystal diffraction data, as demonstrated for analogous tert-butyl pyrrolo-pyridine derivatives .
  • Spectroscopic Analysis : Combine ¹H/¹³C NMR to confirm proton environments and carbonyl/chlorine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of substitutions in this compound?

  • Methodological Answer :
  • Palladium vs. Organocatalysts : Pd-based systems (e.g., Pd(OAc)₂/XPhos) favor C–N bond formation in cross-coupling reactions, while organocatalysts (e.g., chiral amines) may enhance enantioselectivity in asymmetric syntheses. Monitor reaction kinetics via HPLC to compare pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) stabilize transition states in Pd-catalyzed reactions, whereas chlorinated solvents (e.g., DCM) improve solubility in deprotection steps .

Q. What strategies address discrepancies in reported stability data for this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres to reconcile conflicting flashpoint/melting point data .
  • Accelerated Stability Testing : Expose the compound to varied humidity/temperature conditions and analyze degradation products via GC-MS to identify critical instability factors .

Q. How can computational modeling aid in predicting reactivity or toxicity profiles?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the chloro-substituted pyridine ring .
  • Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate acute toxicity, leveraging existing data from structurally similar pyrrolo-pyridines .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

  • Methodological Answer :
  • Catalyst Purity : Trace impurities in Pd catalysts (e.g., Pd black formation) can reduce efficiency. Pre-purify catalysts via recrystallization or purchase certified reagents .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect side reactions (e.g., over-oxidation) that may lower yields in organocatalytic methods .

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